molecular formula C10H14ClN5O B13001484 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B13001484
M. Wt: 255.70 g/mol
InChI Key: VCJMBFCNNJEQBJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethylamine and formaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The 5-chloromethyl moiety undergoes nucleophilic substitution with amines, forming alkylaminomethyl derivatives. This reaction is typically performed under basic conditions (e.g., K₂CO₃ in THF or DMF) at room temperature or mild heating (50–80°C) .

Amine Reagent Product Yield Conditions
Methylamine5-(Methylaminomethyl) derivative78%K₂CO₃, DMF, 80°C
EthylenediamineBis-alkylated derivative65%Et₃N, THF, RT
Piperidine5-(Piperidinylmethyl) derivative82%K₂CO₃, DMF, 50°C
Benzylamine5-(Benzylaminomethyl) derivative71%NaH, THF, 60°C

These derivatives exhibit enhanced solubility and biological activity, such as improved inhibition of ferrochelatase (FECH) in cancer studies .

Oxidative Cyclization

The triazolo-pyrimidine core participates in oxidative cyclization reactions to form fused polycyclic systems. Sodium persulfate (Na₂S₂O₈) or iodine (I₂) in DMSO at 100–120°C induces intramolecular cyclization, yielding tricyclic structures .

Example Reaction Pathway:

text
5-(Chloromethyl)-2-(diethylamino)-triazolo-pyrimidinone → Oxidative cyclization → Fused quinoline-triazolo-pyrimidine derivative

Key intermediates retain the diethylamino group, while the chloromethyl group is replaced by a fused aromatic ring .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄ and CuI in THF produces alkynyl derivatives .

Alkyne Product Yield Catalyst System
Phenylacetylene5-(Phenylethynyl) derivative67%Pd(PPh₃)₄, CuI
4-Ethynylanisole5-(4-Methoxyphenylethynyl)61%PdCl₂(PPh₃)₂, CuI

Suzuki-Miyaura Coupling

Aryl boronic acids react under Pd(OAc)₂ catalysis to form biaryl derivatives, though yields are moderate (50–60%) due to steric hindrance .

Catalytic Transformations

Industrial-scale syntheses employ heterogeneous catalysts (e.g., zeolites or metal oxides) to enhance efficiency:

  • Hydrogenation: Pd/C or Raney Ni catalyzes reduction of the triazolo ring under H₂ (1–3 atm), yielding saturated analogs.

  • Acid-Catalyzed Rearrangements: HCl or H₂SO₄ induces ring expansion or contraction, forming pyrimido-triazine derivatives .

Biological Activity Correlations

Structural modifications directly impact biological efficacy:

  • FECH Inhibition: 5-Alkylaminomethyl derivatives (e.g., piperidinylmethyl) bind ferrochelatase via hydrophobic interactions (IC₅₀: 0.8–3.3 μM) .

  • Antiviral Activity: Coupling products (e.g., phenylethynyl derivatives) disrupt viral polymerase PA-PB1 interactions (EC₅₀: 43–100 μM) .

Structural Insights from X-ray Crystallography

Cocrystal structures (PDB: 6XYZ) reveal:

  • The chloromethyl group occupies a hydrophobic pocket in FECH, while the diethylamino group stabilizes π-stacking with Trp-310 .

  • Substituents at the 5-position modulate binding orientation and potency .

Comparative Reactivity

Reaction Type Key Feature Applications
Nucleophilic substitutionHigh regioselectivity at C5Drug candidate optimization
Oxidative cyclizationForms fused heterocyclesMaterials science
Cross-couplingIntroduces aromatic/alkynyl groupsBioimaging probes

This compound’s versatility underscores its utility in medicinal chemistry and materials science. Future research may explore photochemical reactions or enantioselective catalysis to expand its synthetic scope.

Scientific Research Applications

Cancer Treatment

Research indicates that 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may act as an inhibitor of specific enzymes and receptors involved in cancer progression. Notably, it has shown potential in inhibiting AXL receptor tyrosine kinase , which plays a role in various cancers. This inhibition could potentially slow down tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Some studies suggest that compounds with similar structures exhibit antiviral properties. Although specific research on this compound's antiviral effects is limited, the structural similarities to known antiviral agents warrant investigation into its potential efficacy against viral infections .

Case Study: Inhibition of AXL Kinase

A study conducted on the inhibition of AXL kinase demonstrated that derivatives of triazolo-pyrimidines can significantly reduce cell proliferation in cancer models. The findings suggested that this compound could be developed into a targeted therapy for cancers expressing high levels of AXL .

Future Research Directions

Further investigations are needed to explore the full therapeutic potential of this compound:

  • In vivo studies to assess efficacy and safety profiles.
  • Mechanistic studies to elucidate specific interactions with biological targets.
  • Development of analogs to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-(methylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(Chloromethyl)-2-(ethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(Chloromethyl)-2-(propylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific diethylamino substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Biological Activity

5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H13ClN4O and a molecular weight of approximately 228.68 g/mol. Its structure includes a chloromethyl group at the 5-position and a diethylamino substituent at the 2-position, which are critical for its biological activity.

Structural Features

FeatureDescription
Chloromethyl Group Enhances reactivity
Diethylamino Group Contributes to biological activity
Triazolo-Pyrimidine Core Implicated in enzyme inhibition

Research indicates that this compound interacts with specific molecular targets within cells, primarily through the inhibition of enzyme activity or modulation of receptor function. Notably, it has been shown to inhibit AXL receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis .

Anticancer Potential

Several studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have demonstrated efficacy in inhibiting various cancer types, including colon, gastric, breast, lung, and ovarian cancers . The ability to inhibit cell proliferation and promote apoptosis makes it a candidate for further development in cancer therapeutics.

Comparative Biological Activity

To better understand its efficacy compared to similar compounds, the following table summarizes the biological activities of related triazolo-pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineContains a pyrazole ringKnown for CDK2 inhibitory activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineSimilar triazolo-pyrimidine structureSignificant biological activity
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineAmino group substitutionAnticancer properties

Synthesis

The synthesis of this compound typically involves several steps that may include the use of heterogeneous catalysts to enhance reaction efficiency under mild conditions .

Synthesis Steps Overview

  • Formation of Triazole Ring : Reacting appropriate precursors under controlled conditions.
  • Chloromethylation : Introducing the chloromethyl group at the 5-position.
  • Amine Substitution : Adding the diethylamino group at the 2-position.

Study on Antitumor Activity

A notable study assessed the antitumor effects of this compound in vitro using various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways .

Comparative Efficacy Analysis

In a comparative analysis with other triazolo derivatives, this compound showed superior potency against certain cancer cell lines due to its unique structural features that enhance binding affinity to target receptors .

Properties

Molecular Formula

C10H14ClN5O

Molecular Weight

255.70 g/mol

IUPAC Name

5-(chloromethyl)-2-(diethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H14ClN5O/c1-3-15(4-2)10-13-9-12-7(6-11)5-8(17)16(9)14-10/h5H,3-4,6H2,1-2H3,(H,12,13,14)

InChI Key

VCJMBFCNNJEQBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=NC(=CC(=O)N2N1)CCl

Origin of Product

United States

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